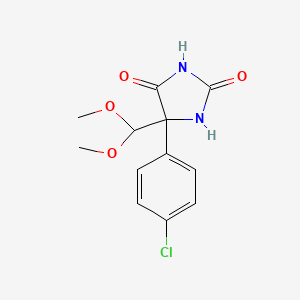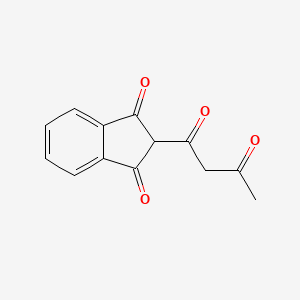
2-(3-Oxobutanoyl)-1h-indene-1,3(2h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Oxobutanoyl)-1h-indene-1,3(2h)-dione is an organic compound characterized by the presence of an indene core structure with a 3-oxobutanoyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxobutanoyl)-1h-indene-1,3(2h)-dione typically involves the reaction of indene-1,3-dione with an appropriate acylating agent, such as 3-oxobutanoyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the acylation process. The reaction mixture is then subjected to purification techniques, such as recrystallization or column chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Oxobutanoyl)-1h-indene-1,3(2h)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene core or the oxobutanoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indene derivatives.
Aplicaciones Científicas De Investigación
2-(3-Oxobutanoyl)-1h-indene-1,3(2h)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Oxobutanoyl)-1h-indene-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Oxobutanoyl)-2H-chromen-2-one: A structurally similar compound with a chromen-2-one core.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another compound with a similar oxobutanoyl group.
Uniqueness
2-(3-Oxobutanoyl)-1h-indene-1,3(2h)-dione is unique due to its indene core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural features can be leveraged for desired outcomes.
Propiedades
Número CAS |
10437-96-4 |
|---|---|
Fórmula molecular |
C13H10O4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
2-(3-oxobutanoyl)indene-1,3-dione |
InChI |
InChI=1S/C13H10O4/c1-7(14)6-10(15)11-12(16)8-4-2-3-5-9(8)13(11)17/h2-5,11H,6H2,1H3 |
Clave InChI |
YJWDIKOFEFCHJX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one](/img/structure/B14735775.png)

![endo-2-Cyanobicyclo[2.2.1]heptane](/img/structure/B14735785.png)
![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)
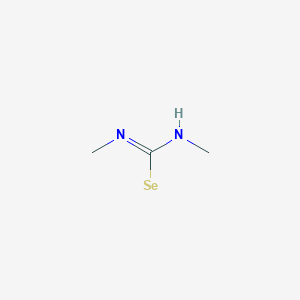
![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)
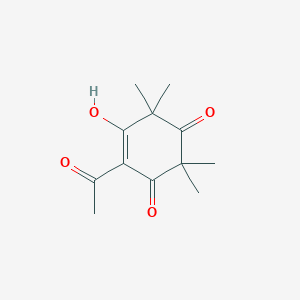
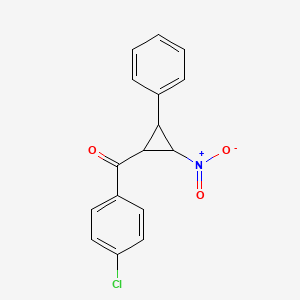

![3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B14735834.png)
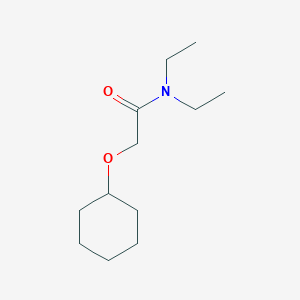

![Naphthalene, 1-[(phenylmethyl)thio]-](/img/structure/B14735846.png)
